molecular formula C26H30N2O2 B2618365 2-[(adamantan-1-yl)formamido]-N,3-diphenylpropanamide CAS No. 1008262-23-4

2-[(adamantan-1-yl)formamido]-N,3-diphenylpropanamide

Cat. No.: B2618365
CAS No.: 1008262-23-4
M. Wt: 402.538
InChI Key: IOAJEGDZVOBWKK-UHFFFAOYSA-N
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Description

2-[(adamantan-1-yl)formamido]-N,3-diphenylpropanamide is a synthetic compound that has garnered interest due to its unique structural properties and potential applications in various fields. The compound features an adamantane core, which is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and materials science.

Mechanism of Action

If you have access to a research facility, you might consider conducting in vitro and in vivo studies to learn more about this compound. Please remember to follow all ethical guidelines and safety procedures if you decide to do so.

Adamantane derivatives have been studied for their potential use in medicine, and some have been found to have antiviral, anti-amyloid, and other activities . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(adamantan-1-yl)formamido]-N,3-diphenylpropanamide typically involves the reaction of adamantanecarboxylic acid with suitable amines and phenyl derivatives. One common method involves the alkylation of adamantanecarboxylic acid with enamides, followed by subsequent reactions to introduce the diphenylpropanamide moiety . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(adamantan-1-yl)formamido]-N,3-diphenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The adamantane core allows for substitution reactions, where functional groups can be introduced or modified.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(adamantan-1-yl)formamido]-N,3-diphenylpropanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(adamantan-1-yl)formamido]-N,3-diphenylpropanamide stands out due to its combination of the adamantane core with diphenylpropanamide, providing a unique structural framework that enhances its stability and potential bioactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(1-anilino-1-oxo-3-phenylpropan-2-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O2/c29-24(27-22-9-5-2-6-10-22)23(14-18-7-3-1-4-8-18)28-25(30)26-15-19-11-20(16-26)13-21(12-19)17-26/h1-10,19-21,23H,11-17H2,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAJEGDZVOBWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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